

In Vitro Characterization of VO-Ohpic Trihydrate: A Technical Guide

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Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B15606496

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Introduction

VO-Ohpic trihydrate is a potent and selective small-molecule inhibitor of the tumor suppressor protein Phosphatase and Tensin Homolog (PTEN).[1][2][3] PTEN is a dual-specificity phosphatase that plays a critical role in cellular regulation by antagonizing the PI3K/Akt signaling pathway.[4] By dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), PTEN reduces the levels of this second messenger, thereby downregulating key cellular processes such as cell growth, proliferation, and survival.[4] The inhibitory action of **VO-Ohpic trihydrate** on PTEN leads to the activation of the Akt signaling cascade, making it a valuable tool for studying the physiological and pathological roles of this pathway and a potential therapeutic agent in various diseases, including cancer and diabetes.[1][5] This technical guide provides an in-depth overview of the in vitro characterization of **VO-Ohpic trihydrate**, including its inhibitory activity, effects on downstream signaling, and detailed experimental protocols.

Quantitative Data Summary

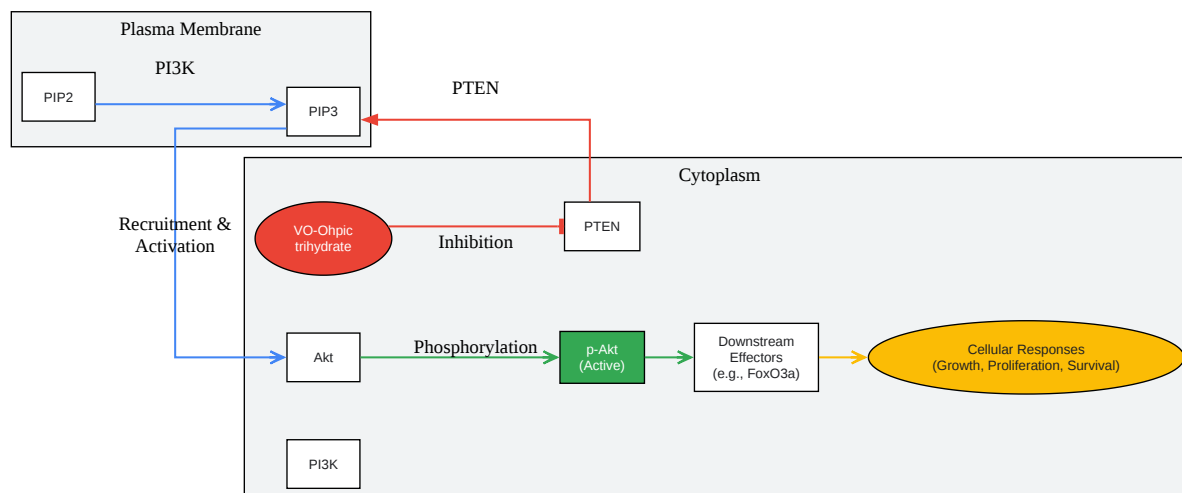
The in vitro inhibitory activity of **VO-Ohpic trihydrate** against PTEN and other phosphatases has been quantified in multiple studies. The following table summarizes the key inhibitory

concentrations.

Target	Parameter	Value	Notes
PTEN	IC50	35 nM[1][6][7]	Determined using a PIP3-based assay.
PTEN	IC50	46 ± 10 nM[8]	Determined using the artificial substrate OMFP.
PTEN	Kic (competitive inhibition constant)	27 ± 6 nM[8]	Demonstrates a noncompetitive mode of inhibition.[4][9]
PTEN	Kiu (uncompetitive inhibition constant)	45 ± 11 nM[8]	Further supports a noncompetitive inhibition model.[4][9]
SopB	IC50	588 nM[6]	Demonstrates selectivity for PTEN over other phosphatases.
MTM	IC50	4.03 μM[6]	Shows significant selectivity for PTEN.
PTPβ	IC50	57.5 μM[6]	High selectivity for PTEN is observed.
SAC	IC50	>10 μM[6]	Indicates poor inhibition of SAC.

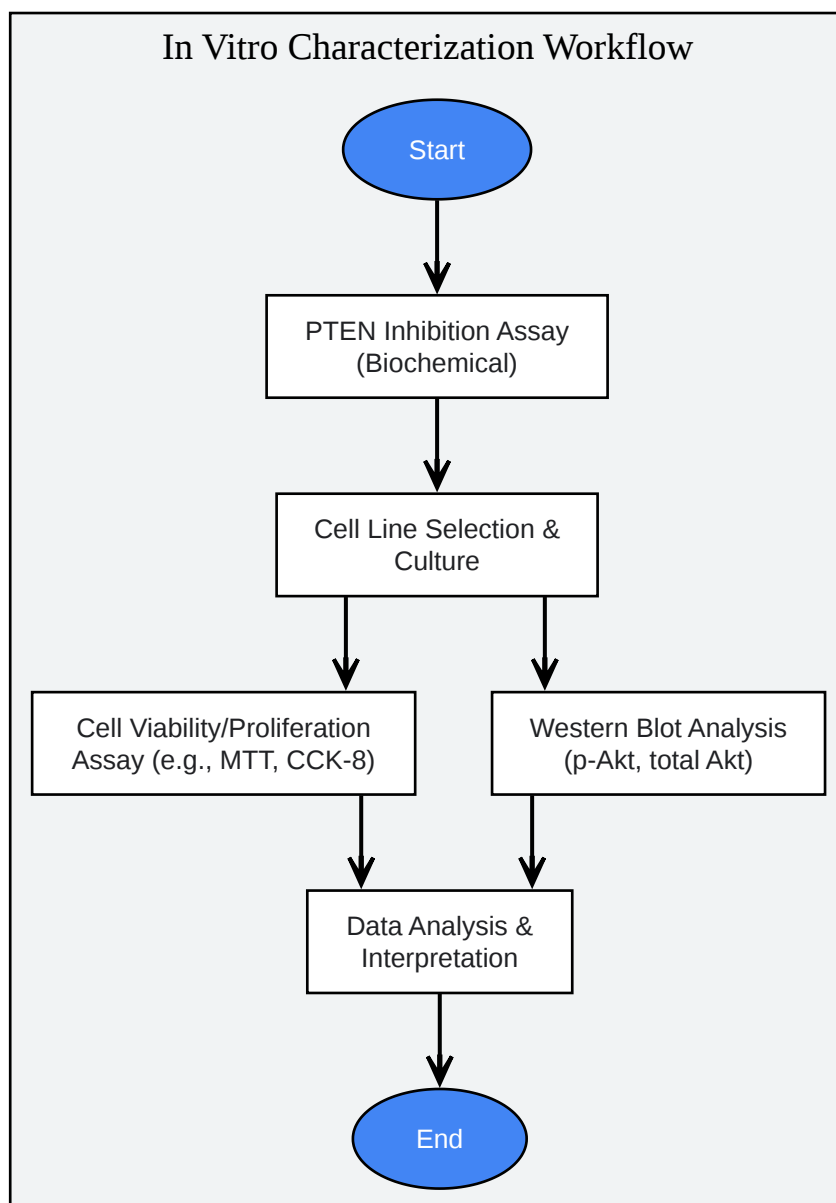
Signaling Pathway and Experimental Workflow

The primary mechanism of action of **VO-Ohpic trihydrate** is the inhibition of PTEN, which leads to the hyperactivation of the PI3K/Akt signaling pathway. This can be visualized as a direct signaling cascade. The in vitro characterization of this compound typically follows a logical progression from direct enzyme inhibition assays to cell-based assays measuring downstream effects.



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Figure 1: PTEN Signaling Pathway Inhibition by **VO-Ohpic trihydrate**.



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